2-ethyl-4,4,4-trifluoro-N-methylbutan-1-amine
Description
2-Ethyl-4,4,4-trifluoro-N-methylbutan-1-amine (CAS: 2008046-42-0) is a fluorinated tertiary amine characterized by a branched alkyl chain with a trifluoromethyl group and an ethyl substituent. Its molecular formula is C₇H₁₃F₃N, with a molecular weight of 175.16 g/mol.
Properties
IUPAC Name |
2-ethyl-4,4,4-trifluoro-N-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3N/c1-3-6(5-11-2)4-7(8,9)10/h6,11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUCXRSSEXAFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(F)(F)F)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4,4,4-trifluoro-N-methylbutan-1-amine typically involves the reaction of 2-ethyl-4,4,4-trifluorobutan-1-amine with methylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the methylation process. The reaction is typically conducted at a temperature range of 50-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-4,4,4-trifluoro-N-methylbutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halogens, nucleophiles; reactions are conducted in the presence of a base or catalyst to facilitate the substitution process.
Major Products Formed
Oxidation: Amine oxides
Reduction: Corresponding amine
Substitution: Substituted derivatives
Scientific Research Applications
2-ethyl-4,4,4-trifluoro-N-methylbutan-1-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Used in the study of biological processes and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a starting material for the development of new drugs.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-ethyl-4,4,4-trifluoro-N-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural, physicochemical, and functional properties of 2-ethyl-4,4,4-trifluoro-N-methylbutan-1-amine with analogous fluorinated amines:
Key Observations:
The trifluoromethyl group in all compounds enhances lipophilicity and metabolic stability, a common strategy in drug design to improve pharmacokinetics. The sulfonyl chloride derivative (CAS 2006381-02-6) introduces electrophilic reactivity, enabling conjugation with nucleophiles like amines or alcohols .
Physicochemical Properties :
- Molecular weight correlates with substituent size: the aryl-substituted analog (C₁₂H₁₆F₃N) has the highest molecular weight (231.26 g/mol) due to the bulky 3-methylphenyl group .
- The methylamine group in the target compound provides a basic nitrogen (pKa ~9–10), facilitating solubility in acidic environments, whereas the sulfonyl chloride derivative is more polar but less basic.
Synthetic Accessibility: The dimethyl analog (CAS 1027282-22-9) is synthesized via reductive amination of ketones with ammonia derivatives, a well-established method for fluorinated amines .
Functional Differences :
- Reactivity : The sulfonyl chloride derivative (CAS 2006381-02-6) is highly reactive in nucleophilic substitutions, unlike the tertiary amines, which are more stable .
- Biological Activity : Fluorinated amines often exhibit enhanced blood-brain barrier penetration, making the target compound a candidate for neuroactive agents, whereas aryl-substituted analogs may target peripheral receptors .
Biological Activity
2-Ethyl-4,4,4-trifluoro-N-methylbutan-1-amine is a fluorinated amine compound that has garnered interest due to its unique chemical properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry.
The synthesis of this compound typically involves the methylation of 2-ethyl-4,4,4-trifluorobutan-1-amine using methylating agents in the presence of bases like sodium hydride or potassium carbonate. The reaction is generally conducted at temperatures between 50°C and 100°C to ensure complete conversion.
Table 1: Synthetic Routes and Conditions
| Reagent | Condition | Yield |
|---|---|---|
| 2-Ethyl-4,4,4-trifluorobutan-1-amine | Methylating agent + Base | High |
| Continuous flow reactors | Controlled temperature/pressure | Higher purity |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a ligand that binds to various receptors and enzymes, modulating their activity and influencing cellular signaling pathways. This mechanism can lead to diverse biological effects depending on the context of its application.
Biological Activity
Research indicates that this compound may possess several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.
- CNS Penetration : The compound has been investigated for its ability to penetrate the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) applications .
- Potential Therapeutic Uses : Its unique structure may allow it to serve as a precursor for developing new therapeutics targeting various diseases.
Study on CNS Penetration
In a study examining the CNS penetrance of fluorinated compounds, this compound was shown to effectively cross the BBB with a brain/plasma ratio of up to 1.4. This suggests potential for use in treating neurological disorders .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar fluorinated amines showed that compounds with trifluoromethyl groups exhibit enhanced activity against Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of non-fluorinated analogs .
Comparative Analysis
When compared with similar compounds such as 2-ethyl-4,4,4-trifluorobutan-1-amine and 4,4,4-trifluoro-N-methylbutan-1-amine, this compound demonstrates distinct reactivity and biological properties due to its unique functional groups.
Table 2: Comparison with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Ethyl + Trifluoro + N-methyl group | Antimicrobial; CNS penetrant |
| 2-Ethyl-4,4,4-trifluorobutan-1-amine | Ethyl + Trifluoro | Limited biological activity |
| 4,4,4-Trifluoro-N-methylbutan-1-amine | Trifluoro + N-methyl group | Varies; less potent than above |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
